![molecular formula C23H27NO B15162084 Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- CAS No. 144068-32-6](/img/structure/B15162084.png)
Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- is a complex organic compound with a unique structure that combines a biphenyl group, a cyclopropylmethyl group, and a piperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- typically involves multiple steps, starting with the preparation of the biphenyl and piperidinyl intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Acetophenone, 4’-phenyl-
- p-Phenylacetophenone
- Ketone, 4-biphenylyl methyl
- 4-Acetylbiphenyl
- 4-Biphenylyl methyl ketone
Uniqueness
Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of various complex molecules.
Eigenschaften
CAS-Nummer |
144068-32-6 |
|---|---|
Molekularformel |
C23H27NO |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C23H27NO/c25-23(16-18-12-14-24(15-13-18)17-19-6-7-19)22-10-8-21(9-11-22)20-4-2-1-3-5-20/h1-5,8-11,18-19H,6-7,12-17H2 |
InChI-Schlüssel |
YOTNUCOJHZBCRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


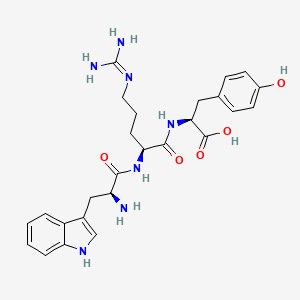

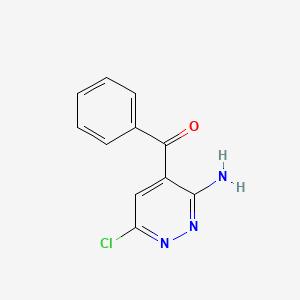
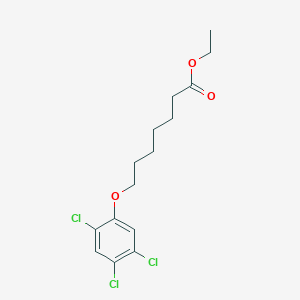

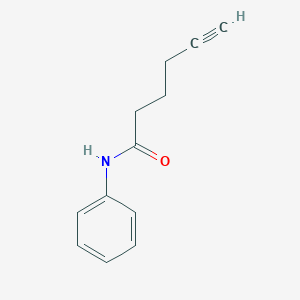
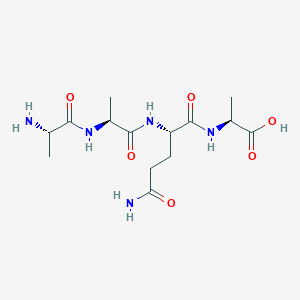
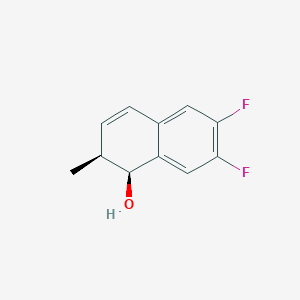
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
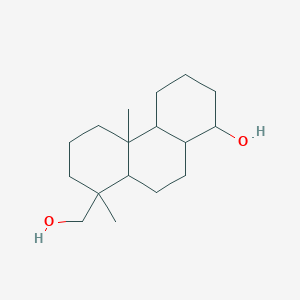
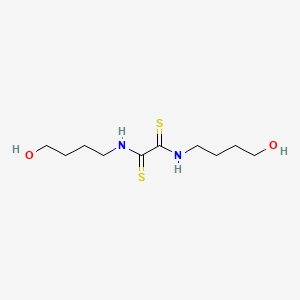
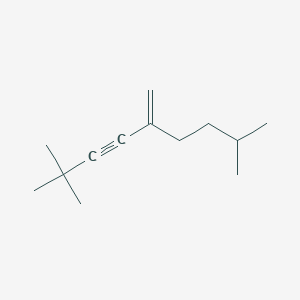
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)

